1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene
Description
Properties
IUPAC Name |
1-(chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O/c11-7-8-1-3-9(4-2-8)15-6-5-10(12,13)14/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWKLMYOSKBYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
NAS is a cornerstone for introducing alkoxy groups onto electron-deficient arenes. For 4-(3,3,3-trifluoropropoxy)benzene intermediates, the reaction typically involves:
- Substrate : 4-Chloronitrobenzene or 4-fluoronitrobenzene.
- Nucleophile : 3,3,3-Trifluoropropanol (HOCH₂CF₃).
- Conditions : Polar aprotic solvents (DMF, DMSO), elevated temperatures (80–120°C), and bases (K₂CO₃, Cs₂CO₃) to deprotonate the alcohol.
Example protocol :
- Combine 4-chloronitrobenzene (1 eq), 3,3,3-trifluoropropanol (1.2 eq), and Cs₂CO₃ (2 eq) in DMF.
- Heat at 100°C for 12–24 hours under nitrogen.
- Isolate 4-nitro-(3,3,3-trifluoropropoxy)benzene via extraction and recrystallization.
Yields for analogous NAS reactions range from 60–85%, contingent on nitro group activation.
Mitsunobu Reaction
For electron-rich arenes, the Mitsunobu reaction offers an alternative:
- Substrate : 4-Hydroxybenzaldehyde.
- Reagents : 3,3,3-Trifluoropropanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
- Mechanism : DEAD-mediated oxidation of PPh₃ generates a phosphonium intermediate, facilitating ether bond formation.
Limitations :
- Requires anhydrous conditions.
- High reagent costs limit scalability.
Chloromethylation Strategies
Blanc Chloromethylation
The Blanc reaction remains the most direct method for chloromethyl group introduction:
- Substrate : 4-(3,3,3-Trifluoropropoxy)benzene.
- Reagents : Formaldehyde (HCHO), hydrochloric acid (HCl), zinc chloride (ZnCl₂).
- Mechanism : Electrophilic attack by chloromethyl carbocation (CH₂Cl⁺) generated in situ.
Challenges :
- The electron-withdrawing –OCH₂CF₃ group deactivates the ring, necessitating harsh conditions (e.g., excess HCl, prolonged reaction times).
- Competing side reactions (e.g., di-chloromethylation) reduce yields.
Optimization :
- Use Lewis acids (AlCl₃, FeCl₃) to enhance electrophilicity.
- Solvent systems : Dichloromethane or chloroform improve carbocation stability.
Reported yields for para-selective chloromethylation in analogous systems: 40–55%.
Hydroxymethylation Followed by Chlorination
A two-step approach circumvents direct electrophilic substitution:
- Hydroxymethylation :
- Introduce –CH₂OH via Friedel-Crafts alkylation using paraformaldehyde and H₂SO₄.
- Chlorination :
- Treat with thionyl chloride (SOCl₂) or HCl gas to convert –CH₂OH to –CH₂Cl.
Advantages :
Integrated Synthetic Routes
Sequential NAS and Blanc Reaction
Step 1 : Synthesize 4-(3,3,3-trifluoropropoxy)nitrobenzene via NAS (Section 2.1).
Step 2 : Reduce nitro group to amine using Fe/HCl or catalytic hydrogenation.
Step 3 : Perform Blanc chloromethylation at the para position.
Step 4 : Diazotize and eliminate the amine to restore aromaticity.
Key data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| NAS | 78 | 95 |
| Reduction | 92 | 98 |
| Chloromethylation | 48 | 90 |
This route’s cumulative yield (~35%) reflects challenges in maintaining regioselectivity.
Directed Ortho-Metalation (DoM)
Step 1 : Install a directing group (e.g., –OMe) at the 4-position.
Step 2 : Use LDA (lithium diisopropylamide) to deprotonate the ortho position.
Step 3 : Quench with formaldehyde to introduce –CH₂OH.
Step 4 : Chlorinate with SOCl₂ and remove the directing group.
Advantages :
- High regiocontrol (≥90% para selectivity).
- Compatible with sensitive functional groups.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Cost |
|---|---|---|---|---|
| NAS + Blanc Reaction | 35–40 | Moderate | Moderate | Low |
| Hydroxymethylation | 50–60 | High | High | Medium |
| Directed Metalation | 60–70 | Very High | Low | High |
Trade-offs :
- Blanc reaction : Economical but low yields.
- Metalation : Superior selectivity but requires specialized reagents.
Industrial-Scale Considerations
Large-scale synthesis prioritizes:
- Catalyst recycling : FeCl₃ and ZnCl₂ recovery systems.
- Solvent selection : DMF vs. cheaper alternatives (toluene, xylene).
- Waste management : Neutralization of HCl byproducts.
A patented protocol (CN110885298B) exemplifies scalable trifluoropropoxy installation using FeCl₃·6H₂O and hydrazine hydrate, achieving 80.6% molar yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group undergoes SΝ2 reactions with nucleophiles due to the electrophilic nature of the chlorine atom. Key transformations include:
The electron-withdrawing trifluoropropoxy group slightly deactivates the benzene ring but does not significantly hinder substitution at the chloromethyl site .
Friedel-Crafts Alkylation
In the presence of Lewis acids (e.g., AlCl), the chloromethyl group acts as an alkylating agent for aromatic substrates:
Example : Reaction with benzene yields 1,4-diphenylmethane derivatives. The trifluoropropoxy group’s electron-withdrawing effect reduces the electrophilicity of the benzyl carbocation intermediate, necessitating elevated temperatures (80–100°C) .
Cross-Coupling Reactions
The chloromethyl group participates in Ullmann-type and Suzuki-Miyaura couplings under transition-metal catalysis:
Table: Coupling Reactions with Organoboronates
| Organoboronate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | CuI, LiOtBu | DMF, 60°C, Ar | 1-Benzyl-4-(3,3,3-trifluoropropoxy)benzene | 78% |
| Vinylboronate | Pd(PPh), KCO | DME, reflux | Styrene derivatives | 65% |
These reactions proceed via oxidative addition of the C–Cl bond to the metal catalyst, followed by transmetallation and reductive elimination .
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to moisture leads to slow hydrolysis of the chloromethyl group to hydroxymethyl derivatives .
-
Ether Cleavage : The trifluoropropoxy group resists acid-catalyzed cleavage (e.g., HBr/HOAc) due to the strong electron-withdrawing effect of CF. Cleavage requires harsh conditions (e.g., HI, 120°C) .
-
Thermal Decomposition : At >200°C, decomposition generates chlorobenzene and trifluoropropanol as primary byproducts .
Electrophilic Aromatic Substitution
The benzene ring is deactivated by both substituents, making electrophilic substitution (e.g., nitration, sulfonation) challenging. Under forcing conditions (e.g., fuming HNO, HSO), substitution occurs meta to the chloromethyl group and para to the trifluoropropoxy group .
Industrial and Environmental Behavior
-
Environmental Persistence : The CF group enhances resistance to microbial degradation .
-
Toxicity : Byproducts from hydrolysis (e.g., HCl) require controlled handling in industrial settings .
This compound’s reactivity is dominated by its chloromethyl group, enabling diverse functionalization, while the trifluoropropoxy moiety stabilizes the molecule against unintended transformations. Further studies on catalytic systems for coupling reactions are warranted to expand its synthetic utility.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Intermediate in Chemical Reactions : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group can participate in nucleophilic substitution reactions, making it valuable for creating various derivatives in organic chemistry.
- Reagent in Chemical Reactions : It is utilized as a reagent in several chemical reactions due to its electrophilic nature, facilitating the formation of new bonds.
-
Biological Studies
- Enzyme Interaction Studies : The compound can be employed to study enzyme activities and biological pathways. Its ability to interact with biomolecules allows researchers to investigate its effects on enzyme kinetics and inhibition.
- Potential Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties. Research indicates that the trifluoropropoxy group may enhance the compound's efficacy against various microbial strains.
-
Material Science
- Production of Specialty Chemicals : The compound is used in the formulation of specialty chemicals that require specific properties such as enhanced stability or reactivity.
- Development of Functional Materials : Its unique structure allows for the design of materials with tailored functionalities, particularly in coatings and adhesives.
Case Study 1: Synthesis of Trifluoropropoxy Derivatives
A study demonstrated the synthesis of various trifluoropropoxy derivatives using 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene as a starting material. The derivatives exhibited enhanced chemical stability and were tested for their potential use in agrochemical formulations.
Research conducted on the biological activity of this compound revealed significant inhibition against certain bacterial strains. The study highlighted the role of the trifluoropropoxy group in enhancing lipophilicity and membrane permeability, which contributed to its antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene involves its interaction with various molecular targets. The trifluoropropoxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules, which can modulate their activity.
Comparison with Similar Compounds
Flufenprox (1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene)
- Molecular Formula : C24H22ClF3O3 (vs. C10H10ClF3O for the target compound)
- Key Features: Contains a trifluoropropoxy group but attached to a more complex biphenyl ether scaffold. Includes additional substituents: 4-chlorophenoxy and 4-ethoxyphenyl groups.
- Application : Registered as an insecticide, leveraging fluorinated groups for enhanced metabolic stability and target binding .
- Comparison : The target compound lacks the extended aromatic system and ethoxy substituents of flufenprox, likely resulting in reduced pesticidal activity but simpler synthetic pathways.
1-(Benzyloxy)-4-(chloromethyl)benzene
- Molecular Formula : C14H13ClO (vs. C10H10ClF3O)
- Key Features :
- Replaces the trifluoropropoxy group with a benzyloxy (-OCH2C6H5) group.
- Retains the chloromethyl substituent.
- Application : Used in organic synthesis, particularly in protecting group strategies or cross-coupling reactions .
- Comparison : The benzyloxy group offers steric bulk and aromatic π-interactions, whereas the trifluoropropoxy group in the target compound provides electron-withdrawing effects and improved hydrophobicity.
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene
- Molecular Formula : C12H14ClF3O (vs. C10H10ClF3O)
- Key Features :
- Contains a trifluoromethoxy (-OCF3) group instead of trifluoropropoxy.
- Substituted with a 3-chloropropyl chain and an ethyl group.
- Application : Likely serves as a building block for pharmaceuticals or agrochemicals due to its halogen-fluorine synergy .
1-(tert-Butyl)-4-(chloromethyl)benzene
- Molecular Formula : C11H15Cl (vs. C10H10ClF3O)
- Key Features :
- Replaces trifluoropropoxy with a bulky tert-butyl (-C(CH3)3) group.
- Retains the chloromethyl substituent.
- Application : Common in polymer chemistry and catalysis due to steric hindrance .
- Comparison : The tert-butyl group enhances steric effects but lacks the electronic influence of fluorine, making the target compound more reactive in electrophilic substitutions.
Structural and Functional Analysis
Substituent Effects on Reactivity
| Compound | Substituent 1 | Substituent 2 | Electronic Effects | Steric Effects |
|---|---|---|---|---|
| Target Compound | -OCH2CF3 | -CH2Cl | Electron-withdrawing (F, Cl) | Moderate (linear chain) |
| Flufenprox | -OCH2CF3, -OCH2C6H5 | -CH2Cl | Strongly electron-withdrawing | High (bulky aromatics) |
| 1-(Benzyloxy)-4-(chloromethyl)benzene | -OCH2C6H5 | -CH2Cl | Electron-donating (benzyl) | High (aromatic bulk) |
| 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene | -OCF3 | -CH2CH2Cl, -C2H5 | Electron-withdrawing (F, Cl) | Moderate (alkyl chains) |
Biological Activity
1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene is an organic compound notable for its unique structural features, including a chloromethyl group and a trifluoropropoxy group attached to a benzene ring. These chemical characteristics confer distinct biological activities and potential applications in medicinal chemistry and material science.
Chemical Structure
- Molecular Formula : C₈H₇ClF₃O
- Molecular Weight : 210.58 g/mol
- CAS Number : 65796-00-1
Biological Activity
The biological activity of this compound stems from its ability to interact with various biological targets. The compound's lipophilicity, enhanced by the trifluoropropoxy group, facilitates its penetration through cellular membranes, allowing it to engage with intracellular proteins and nucleic acids.
The primary mechanisms through which this compound exerts its biological effects include:
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to enzyme inhibition or modulation of gene expression.
- Selective Modification : The trifluoropropoxy group allows for selective modification of biomolecules, which is crucial in the development of bioactive probes and therapeutic agents.
Research Findings
Recent studies have highlighted the compound's potential in various fields:
- Medicinal Chemistry : It has been utilized in the synthesis of anti-inflammatory and anticancer agents. The trifluoropropoxy moiety is particularly beneficial for enhancing metabolic stability and bioavailability.
- Biological Probes : The compound serves as a building block for developing bioactive molecules that can probe biological processes, aiding in understanding cellular mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chloromethyl and trifluoropropoxy groups | Enzyme inhibition, gene expression modulation |
| 1-(Chloromethyl)-2-(3,3,3-trifluoropropoxy)benzene | Similar structure but ortho substitution | Similar biological activities |
| 1-Fluoro-3-(trifluoromethyl)-4-(3,3,3-trifluoropropoxy)benzene | Additional fluorine atoms | Enhanced stability and lipophilicity |
Study on Anticancer Activity
A study investigated the anticancer properties of this compound in vitro. The compound was tested against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : Significant inhibition of cell proliferation was observed at concentrations above 10 µM, with IC₅₀ values indicating promising anticancer activity.
Applications in Drug Development
In drug development research, this compound has been explored as a scaffold for synthesizing new therapeutic agents. Its ability to modify biomolecules selectively makes it an attractive candidate for designing drugs targeting specific pathways involved in diseases such as cancer and inflammation.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 1-(Chloromethyl)-4-(3,3,3-trifluoropropoxy)benzene, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step processes, including nitration, halogenation, and substitution reactions. For example, the trifluoropropoxy group may be introduced via nucleophilic substitution using 3,3,3-trifluoropropanol under basic conditions. The chloromethyl group is often added through Friedel-Crafts alkylation or chlorination of a methyl precursor. Reaction optimization includes controlling temperature (e.g., 0–60°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios to maximize yield (>70%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions and electronic environments. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) assesses purity. Physical properties like LogP (experimental ~4.5) and melting point are determined via reverse-phase chromatography and differential scanning calorimetry (DSC), respectively .
Q. How does the chloromethyl group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The chloromethyl (-CH₂Cl) group is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols) to form derivatives like 1-(aminomethyl)-4-(3,3,3-trifluoropropoxy)benzene. Kinetic studies in polar aprotic solvents (e.g., acetonitrile) at 25–50°C show reaction rates depend on nucleophile strength (e.g., NaN₃ > NaSH) and steric hindrance .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : In vitro assays using human liver microsomes (HLMs) and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) quantify metabolic stability. LC-MS/MS monitors metabolite formation (e.g., hydroxylated derivatives). Molecular docking simulations predict binding affinities based on the trifluoropropoxy group’s hydrophobicity and spatial orientation .
Q. What structural analogs of this compound exhibit divergent biological activities, and how are these differences mechanistically explained?
- Methodological Answer : Analogs like 1-(Chloromethyl)-4-(difluoromethoxy)benzene show reduced metabolic stability due to lower fluorine content, while 1-(Bromomethyl)-4-(trifluoropropoxy)benzene has enhanced alkylation potential. Structure-activity relationship (SAR) studies correlate trifluoromethyl group electronegativity with target binding (e.g., IC₅₀ values in enzyme inhibition assays) .
Q. What experimental strategies mitigate contradictions in reported solubility and bioavailability data?
- Methodological Answer : Discrepancies arise from solvent choice (e.g., DMSO vs. aqueous buffers) and assay conditions. Standardized protocols using equilibrium solubility measurements (shake-flask method) and PAMPA (Parallel Artificial Membrane Permeability Assay) improve reproducibility. Computational models (e.g., COSMO-RS) predict solubility trends based on molecular polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
